molecular formula C22H16ClN3O2S B10871895 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide

Cat. No.: B10871895
M. Wt: 421.9 g/mol
InChI Key: CHWFTAWSQZNGCK-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(2-BENZOYL-4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to a benzoyl-chlorophenyl group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(2-BENZOYL-4-CHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with Benzoyl-Chlorophenyl Acetamide: The final step involves coupling the sulfanyl-benzimidazole intermediate with 2-benzoyl-4-chlorophenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the benzoyl-chlorophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(2-BENZOYL-4-CHLOROPHENYL)ACETAMIDE depends on its specific application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with biological receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(2-BENZOYL-4-METHYLPHENYL)ACETAMIDE: Similar structure but with a methyl group instead of chlorine.

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(2-BENZOYL-4-FLUOROPHENYL)ACETAMIDE: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N-(2-BENZOYL-4-CHLOROPHENYL)ACETAMIDE may confer unique chemical reactivity and biological activity compared to its analogs, making it a compound of particular interest for further study.

Properties

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-benzoyl-4-chlorophenyl)acetamide

InChI

InChI=1S/C22H16ClN3O2S/c23-15-10-11-17(16(12-15)21(28)14-6-2-1-3-7-14)24-20(27)13-29-22-25-18-8-4-5-9-19(18)26-22/h1-12H,13H2,(H,24,27)(H,25,26)

InChI Key

CHWFTAWSQZNGCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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